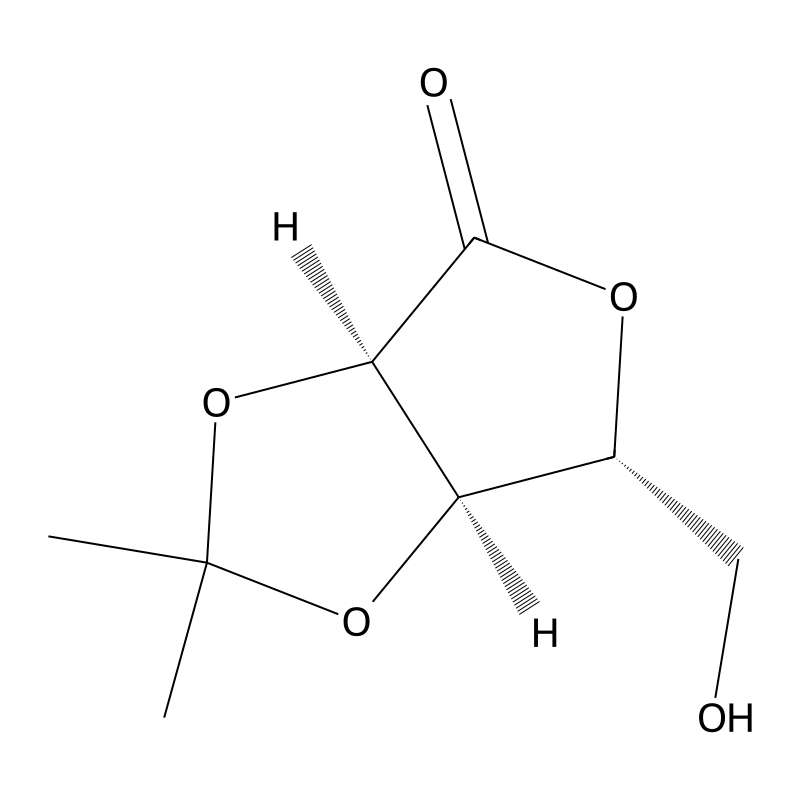

2,3-O-Isopropylidene-D-ribonolactone

Content Navigation

2,3-O-Isopropylidene-D-ribonolactone eliminates in-house diol protection, a key bottleneck in nucleoside API synthesis. This pre-protected chiral lactone offers enhanced solubility and stereochemical control. • Streamlines route to Ribavirin, Tiazofurin analogs-no extra protection/deprotection needed. • Soluble in common organic solvents for homogeneous reactions. • Stable solid for ambient shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

2,3-O-Isopropylidene-D-ribonolactone is a protected derivative of D-ribono-1,4-lactone, a key carbohydrate used in synthetic organic chemistry. The isopropylidene (acetonide) group protects the cis-2,3-diol of the ribose core, which enhances its solubility in common organic solvents and provides crucial stereochemical control in downstream reactions. This compound is primarily procured as a chiral building block for the multi-step synthesis of high-value molecules, particularly nucleoside analogs with antiviral and anticancer properties. Its value lies in providing a stable, reliable, and synthetically convenient entry point to the D-ribofuranose scaffold.

Research Fit

Direct substitution with the unprotected parent compound, D-ribono-1,4-lactone, is often synthetically and economically unviable for established protocols. Procuring the unprotected lactone necessitates adding an in-house protection step, which introduces significant process inefficiencies. This additional step not only consumes costly reagents and solvents but also requires a separate reaction setup and purification, increasing labor costs and the potential for material loss, thereby lowering the overall process yield. Furthermore, the poor solubility of unprotected D-ribonolactone in many standard organic synthesis solvents complicates its handling and reaction setup compared to the readily soluble 2,3-O-isopropylidene derivative. Using alternative protecting groups, such as benzylidene, results in a different molecule with distinct solubility, stability, and reactivity profiles, making it a non-interchangeable component in validated synthesis routes.

Substitution Risk

References

- [10] Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six-Membered d-Ribonolactone Derivatives. J. Chem. Educ. 2015, 92, 11, 1926–1929.

- [16] Molecular Sieves Mediated Green Per-O-Acetylation of Carbohydrate Templates and Lipase Catalyzed Regioselective Alcoholysis of 2,3,5-Tri-O-Acetyl-D-Ribonolactone. J. Braz. Chem. Soc., 2015, 26(4), 755-764.

- [19] Molecular Sieves Mediated Green Per-O-Acetylation of Carbohydrate Templates and Lipase Catalyzed Regioselective Alcoholysis of 2,3,5-Tri-O-Acetyl-D-ribonolactone. J. Braz. Chem. Soc. 2015, 26, 755-764.

Precursor Suitability: Enables High-Yield Access to Nucleoside Scaffolds

The primary value of 2,3-O-Isopropylidene-D-ribonolactone is its role as a ready-to-use, protected precursor for complex syntheses. For example, in the synthesis of C-nucleoside analogs, condensation of 2,4-bis(benzyloxy)-5-lithiopyrimidine with 5-O-acetyl-2,3-O-isopropylidene-D-ribonolactone is a key step. Subsequent reduction with NaBH4 and hydrolysis provides the target pseudouridine. Starting with the unprotected D-ribonolactone would require additional protection and purification steps, lowering the overall efficiency. The use of this pre-protected intermediate simplifies the synthetic route to important antiviral and anticancer agent precursors.

| Evidence Dimension | Synthetic Route Efficiency |

| Target Compound Data | Serves as a direct, protected precursor for C-glycosylation reactions in nucleoside synthesis. |

| Comparator Or Baseline | D-ribono-1,4-lactone, which requires an initial, separate chemical step for diol protection before it can be used in similar subsequent reactions. |

| Quantified Difference | Eliminates at least one full synthesis/purification cycle (acetalization) from a process workflow. |

| Conditions | Synthesis of C-nucleosides such as pseudouridine and its analogs. |

Procuring this pre-protected form reduces the number of in-house manufacturing steps, saving time, labor, and materials, which directly lowers the total cost of synthesizing the final active molecule.

Processability: Superior Solubility in Standard Organic Solvents

The isopropylidene group significantly alters the polarity of the molecule, rendering it highly soluble in a range of common organic solvents. Technical datasheets report good solubility in ethanol (15 mg/ml), DMSO (10 mg/ml), and DMF (20 mg/ml). This contrasts sharply with the parent D-ribono-1,4-lactone, which has limited solubility in these solvents and is primarily soluble in highly polar media like water. This enhanced solubility allows for a wider choice of reaction conditions and simplifies workup and purification procedures, avoiding the challenges of handling poorly soluble reagents.

| Evidence Dimension | Solubility |

| Target Compound Data | Soluble in ethanol (15 mg/ml), DMSO (10 mg/ml), and DMF (20 mg/ml). |

| Comparator Or Baseline | D-ribono-1,4-lactone, which is poorly soluble in common organic solvents but soluble in water. |

| Quantified Difference | Qualitatively shifts solubility from polar protic (water) to a broad range of polar aprotic and protic organic solvents, enabling wider process compatibility. |

| Conditions | Standard laboratory temperature and pressure. |

Improved solubility simplifies process design, allows for homogeneous reaction conditions, reduces the need for specialized or high-boiling point solvents, and facilitates easier product isolation and purification.

Stereochemical Control: Directs Stereoselective Reductions

The rigid, fused dioxolane ring of the isopropylidene group provides a powerful stereodirecting effect in reactions at the lactone carbonyl. For example, the reduction of the lactone with sodium borodeuteride (NaBD4) proceeds stereoselectively to yield the corresponding protected ribofuranose, a critical intermediate for deuterated nucleoside analogs. This facial selectivity is a direct consequence of the steric hindrance imposed by the protecting group. Attempting a similar reduction on an unprotected or differently protected lactone would likely result in poor stereocontrol, leading to a mixture of diastereomers that require difficult and costly chromatographic separation.

| Evidence Dimension | Diastereoselectivity in Carbonyl Reduction |

| Target Compound Data | The bulky 2,3-O-isopropylidene group blocks one face of the lactone ring, directing hydride attack to the opposite face for high stereoselectivity. |

| Comparator Or Baseline | Unprotected D-ribono-1,4-lactone, which lacks a rigid stereodirecting group adjacent to the carbonyl, leading to lower diastereoselectivity upon reduction. |

| Quantified Difference | Provides high diastereomeric excess (d.e.), avoiding the formation of significant isomeric impurities. |

| Conditions | Reduction of the lactone carbonyl using hydride reagents (e.g., NaBH4, NaBD4) in THF/water mixtures. |

This compound enables the synthesis of the correct stereoisomer of the target molecule, which is critical for biological activity, while avoiding expensive and time-consuming chiral separation steps.

Core Precursor for Antiviral and Anticancer Nucleoside Analogs

This compound is the right choice for multi-step syntheses of C-nucleosides and other ribose-modified nucleosides like Ribavirin, Tiazofurin, and their analogs. Its pre-protected form streamlines the synthetic route, maximizing overall process yield and minimizing the need for additional protection/deprotection steps, which is critical for cost-effective pharmaceutical ingredient manufacturing.

Stereocontrolled Synthesis of Chiral Scaffolds and Modified Sugars

Where the final product's stereochemistry is critical, this lactone is a preferred starting material. The isopropylidene group's ability to direct the outcome of reductions and additions to the carbonyl group makes it ideal for producing specific isomers of modified sugars and other chiral molecules, avoiding the generation of difficult-to-separate diastereomeric mixtures.

Development of RNA Therapeutics and Oligonucleotide Analogs

As a stable, soluble, and reactive form of the D-ribose core, this lactone is a foundational building block in the synthesis of RNA analogs for research in gene therapy and molecular biology. Its compatibility with standard organic solvents makes it suitable for use in automated and manual synthesis protocols for modified oligonucleotides.

Application Fit Matrix

References

- [1] 2,3-o-Isopropylidene-D-Ribonic γ-Lactone CAS NO 30725-00-9 - ChemicalCell

- [7] A highly stereocontrolled and efficient synthesis of α- and β-pseudouridines. ResearchGate. (2014).

- [8] Painter, G. R., et al. (2022). 4'-halogen containing nucleotide and nucleoside therapeutic compositions and uses related thereto. Patent WO2022174179A1.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types